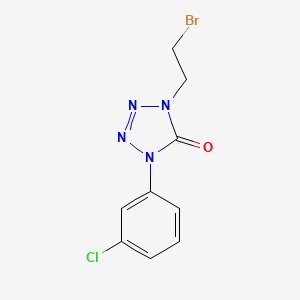![molecular formula C21H24N4O3 B5570691 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the formation of oxadiazole and quinoline derivatives. For example, the electrophile 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized by reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. Subsequently, this electrophile can be coupled with 1,3,4-oxadiazoles to obtain targeted bi-heterocycles (Abbasi et al., 2018). This methodology may provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and quinoline units is characterized using various spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C NMR. These techniques allow for the detailed analysis of the compound's structure, including the identification of functional groups and the overall molecular framework (Abbasi et al., 2018).
Scientific Research Applications
Synthesis and Biological Activity
Studies have developed multi-step synthesis procedures for quinazolinone-oxadiazole derivatives, highlighting their anticancer activity. For instance, compounds with oxadiazole and quinazolinone moieties have shown remarkable cytotoxic activity against HeLa cell lines, suggesting their potential as anticancer agents (Hassanzadeh et al., 2019). Similarly, other research has synthesized novel 3-acetyl N-methyl-2-quinolone derivatives, exhibiting promising antimicrobial activity (Salman, 2018).
Antitumor and Antimicrobial Evaluations
Antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones were demonstrated, with certain derivatives showing significant broad-spectrum antitumor activity, potentially due to the inhibition of specific cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). Moreover, the antimicrobial and hemolytic activities of oxadiazole compounds have been explored, indicating their effectiveness against various microbial species with minimal toxicity, which could be beneficial for therapeutic applications (Gul et al., 2017).
Molecular Docking and Pharmacological Potentials
Novel derivatives incorporating oxadiazole structures have been evaluated for their pharmacological potentials, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies indicate the promising therapeutic potential of such compounds in various disease models, including their role as inhibitors of specific proteins involved in cancer and inflammation (Faheem, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-11-18(26)16-9-5-6-10-17(16)25(14)13-20(27)24(2)12-19-22-21(28-23-19)15-7-3-4-8-15/h5-6,9-11,15H,3-4,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWVQLYGPVKOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=NOC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)
![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)
![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)
![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)
![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)